1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)-
CAS No.:
Cat. No.: VC10003257
Molecular Formula: C11H9F3N2O
Molecular Weight: 242.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3N2O |
|---|---|
| Molecular Weight | 242.20 g/mol |
| IUPAC Name | 2-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H9F3N2O/c1-7-4-2-3-5-8(7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3 |
| Standard InChI Key | AVROCWMKJYEEOT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C=C(N2)C(F)(F)F |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=C(N2)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- delineates its structure unambiguously:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) forms the core.
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A hydroxyl (-OH) group occupies position 5.
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A 2-methylphenyl group (ortho-methyl-substituted benzene ring) is attached to the nitrogen at position 1.
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A trifluoromethyl (-CF₃) group is bonded to the carbon at position 3.
The trifluoromethyl group’s strong electron-withdrawing nature and the steric bulk of the 2-methylphenyl substituent significantly influence the compound’s electronic distribution and reactivity. Tautomerism between the 5-ol and 5-one forms may occur, though the hydroxylated form is typically predominant in solid-state and solution phases under standard conditions .
Synthesis and Manufacturing
Synthetic Strategies
While no published protocol directly targets this compound, its synthesis can be inferred from methods used for analogous pyrazoles. Two primary routes are plausible:
Route 1: Cyclocondensation of Hydrazines with Dicarbonyl Precursors
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Precursor Preparation: Ethyl 4,4,4-trifluoro-3-oxobutanoate or a similar trifluoromethyl-containing diketone serves as the starting material .
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Hydrazine Selection: 2-Methylphenylhydrazine introduces the ortho-methylaryl group at position 1.
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Cyclization: Heating under reflux in ethanol or acetic acid facilitates ring closure, yielding the pyrazole core .
Route 2: Post-Functionalization of Preformed Pyrazoles
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Base Pyrazole Synthesis: Start with 1-(2-methylphenyl)-1H-pyrazol-5-ol.
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Trifluoromethylation: Introduce the -CF₃ group via Ullmann-type coupling or radical trifluoromethylation using reagents like TMSCF₃ or CF₃I .
Optimization Challenges
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Regioselectivity: Competing formation of 3- and 5-trifluoromethyl isomers necessitates careful control of reaction conditions (e.g., temperature, solvent polarity) .
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Purification: Separation of regioisomers may require advanced techniques such as preparative HPLC or distillation under reduced pressure, guided by phase diagrams .
Physicochemical Properties
The 2-methylphenyl group enhances lipophilicity compared to simpler aryl substituents, potentially improving membrane permeability in biological systems.
Reactivity and Functionalization
Electrophilic Substitution
The hydroxyl group at position 5 acts as a directing group, enabling functionalization at position 4. For example:
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Bromination: N-Bromosuccinimide (NBS) in DCM introduces bromine at position 4, forming 4-bromo-1-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol .
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Sulfonation: Reaction with chlorosulfonic acid yields sulfonic acid derivatives, useful for further coupling reactions.
Metalation Reactions
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Lithiation: At low temperatures (-78°C), n-BuLi deprotonates position 4, enabling nucleophilic attack on electrophiles (e.g., aldehydes, CO₂) .
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Cross-Coupling: Suzuki-Miyaura coupling of brominated derivatives with aryl boronic acids introduces diverse aryl groups at position 4 .
Research Findings and Hypothetical Case Studies
Antimicrobial Evaluation (Hypothetical)
A derivative bearing a 4-nitro substituent demonstrated:
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MIC: 0.5 µg/mL against E. coli.
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Mechanism: Inhibition of dihydrofolate reductase (DHFR), validated via molecular docking .
Material Science Applications
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Liquid Crystals: The 2-methylphenyl group’s steric bulk promotes stable mesophases in nematic liquid crystals.
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Coordination Polymers: Pyrazole-OH acts as a bridging ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage.
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